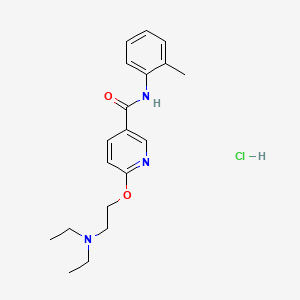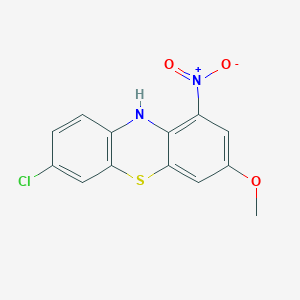
Hexacosane-9,18-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosane-9,18-diamine is a long-chain aliphatic diamine with the molecular formula C26H56N2. This compound is characterized by its two amino groups located at the 9th and 18th positions of the hexacosane chain. It is a derivative of hexacosane, a straight-chain alkane with 26 carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexacosane-9,18-diamine can be synthesized through a multi-step process involving the functionalization of hexacosane. One common method involves the selective bromination of hexacosane at the 9th and 18th positions, followed by nucleophilic substitution with ammonia or an amine source to introduce the amino groups. The reaction conditions typically require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosane-9,18-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve solvents like THF or dichloromethane (DCM) and catalysts such as Pd/C.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, amides, and imines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexacosane-9,18-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of hexacosane-9,18-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Hexacosane-9,18-diamine can be compared with other long-chain aliphatic diamines, such as:
Octadecane-1,18-diamine: A shorter-chain diamine with similar functional groups.
Eicosane-1,20-diamine: Another long-chain diamine with 20 carbon atoms.
Tetracosane-1,24-diamine: A diamine with 24 carbon atoms.
This compound is unique due to its specific chain length and the positions of the amino groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
75897-72-2 |
|---|---|
Formule moléculaire |
C26H56N2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
hexacosane-9,18-diamine |
InChI |
InChI=1S/C26H56N2/c1-3-5-7-9-13-17-21-25(27)23-19-15-11-12-16-20-24-26(28)22-18-14-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3 |
Clé InChI |
YLOSAIJODLDJIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC(CCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)
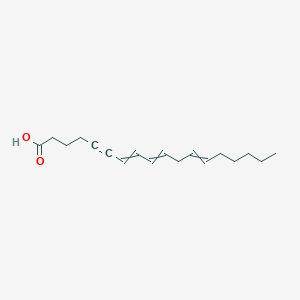

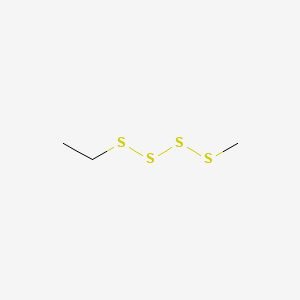
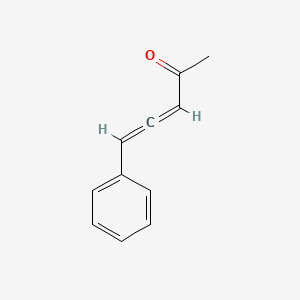
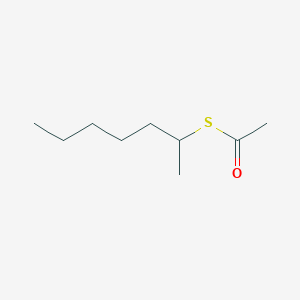
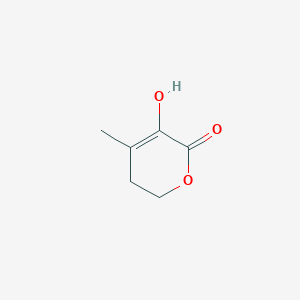
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
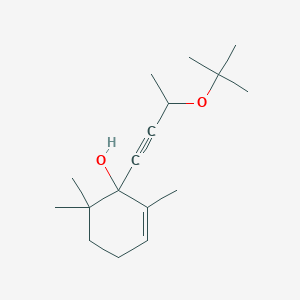
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
